molecular formula C13H24O2 B6599390 ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans CAS No. 149890-37-9

ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans

Cat. No. B6599390
CAS RN: 149890-37-9
M. Wt: 212.33 g/mol
InChI Key: NAAMEOFKSYWOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans (EBCC) is a cyclic ester compound with a molecular formula of C13H24O2. It is a colorless liquid at room temperature and has a sweet smell. EBCC is used in a variety of scientific research applications including drug development, medical research, and biochemistry. Its unique chemical structure and properties make it an ideal candidate for a variety of laboratory experiments.

Mechanism of Action

EBCC is a cyclic ester compound, which means that it can be broken down into two parts: the carboxylic acid and the alcohol. The carboxylic acid portion of EBCC is responsible for its physiological effects. The carboxylic acid portion of EBCC can bind to certain proteins, enzymes, and other molecules in the body and affect their function. The alcohol portion of EBCC can also affect the function of proteins, enzymes, and other molecules in the body.
Biochemical and Physiological Effects
EBCC has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have anti-oxidant and anti-viral properties. Additionally, EBCC has been shown to have anti-bacterial and anti-fungal properties.

Advantages and Limitations for Lab Experiments

The main advantage of using EBCC in laboratory experiments is its versatility. It can be used in a variety of experiments and can be used as a starting material for the synthesis of a variety of drugs. Additionally, EBCC is relatively easy to obtain and is relatively inexpensive. The main limitation of using EBCC in laboratory experiments is its relatively low solubility in water. This can make it difficult to use in certain experiments.

Future Directions

For the use of EBCC in scientific research include its use in the development of new drugs and treatments. Additionally, EBCC could be used to study the biochemical and physiological effects of certain compounds on the human body. Additionally, EBCC could be used to study the effects of certain compounds on the environment. Finally, EBCC could be used to study the effects of certain compounds on the immune system.

Synthesis Methods

EBCC can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol with a halide. This reaction produces the desired product, EBCC. Another method of synthesis is the Fischer esterification reaction, which involves the reaction of an acid and an alcohol. This method is often used to produce higher yields of EBCC.

Scientific Research Applications

EBCC is used in a variety of scientific research applications. It is used in drug development, medical research, and biochemistry. In drug development, EBCC is used as a starting material in the synthesis of a variety of drugs. In medical research, EBCC is used to study the effects of certain drugs on the human body. In biochemistry, EBCC is used to study the biochemical and physiological effects of certain compounds.

properties

IUPAC Name

ethyl 4-butylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAMEOFKSYWOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-butylcyclohexane-1-carboxylate, trans

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